N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Description
Properties
IUPAC Name |
N,1-dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6-9-3-7(8-2,4-10-6)5-11-6/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQXHZSMMBQHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12OCC(CO1)(CO2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to the 2,6,7-Trioxabicyclo[2.2.2]octane Scaffold
Orthoester Formation
The primary approach to constructing the 2,6,7-trioxabicyclo[2.2.2]octane scaffold involves orthoester formation. The three-dimensional architecture of this system typically requires specific reaction conditions to achieve the desired tricyclic arrangement of oxygen atoms around the central carbon.
Starting Materials
Common starting materials for these syntheses include:
- 1,4-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octane
- 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane
- Various substituted dihydrofuran derivatives
Preparation Methods for N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
N-Methylation of 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
The most direct approach involves N-methylation of 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine, which is a documented compound (CAS No. 37787-52-3). This process typically follows a two-step sequence:
Step 1: Preparation of 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
Step 2: N-methylation of the amine functionality
N-Methylation Procedure
To a solution of 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (1 eq) in tetrahydrofuran (0.2 M) at 0°C under nitrogen atmosphere, formaldehyde (3 eq, 37% aqueous solution) is added, followed by sodium cyanoborohydride (1.5 eq) with careful pH adjustment to 6-7 using acetic acid. The reaction mixture is stirred for 24 hours, allowing to warm to room temperature. After completion, the mixture is basified with 1 M sodium hydroxide solution and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated in vacuo to yield the crude this compound.
Reductive Amination Approaches
Several reductive amination procedures can be adapted for the synthesis of the target compound, based on methodologies described for similar structures.
General Procedure A: Sodium Triacetoxyborohydride Method
To a stirred solution of methylamine (1.2 eq) and 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-one (1 eq) in dichloromethane (0.2 M) at 0°C under nitrogen, sodium triacetoxyborohydride (1.2 eq) is slowly added over 10 minutes. The reaction mixture is stirred for 24 hours, warming up to room temperature. 1 M sodium hydroxide is added to quench the reaction mixture until bubbling stops and stirred for an additional 30 minutes. The mixture is extracted with dichloromethane and the combined organic extracts are washed with brine and dried over magnesium sulfate. Removal of the solvent in vacuo gives the crude this compound.
General Procedure B: Titanium Isopropoxide Method
To a mixture of 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-one (1 eq) and methylamine (1-1.5 eq, as a solution in appropriate solvent) is added titanium(IV) isopropoxide (2 eq) neat. After stirring for 8 hours, the mixture is cooled to 0°C. Absolute ethanol is added, followed by sodium borohydride (3 eq) portion-wise, and the resultant mixture is stirred for another 8 hours. Purification can be performed by column chromatography or kugelrohr distillation.
Direct Synthesis from Precursors
From 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane
Based on related syntheses of trioxabicyclo compounds, a pathway from oxetane derivatives can be established:
Step 1: A dry round-bottomed flask is charged with 3-methyl-3-(toluenesulfonyloxymethyl)oxetane and appropriate solvent.
Step 2: Introduction of a nitrogen source through displacement of the tosylate group.
Step 3: Cyclization under controlled conditions to form the trioxabicyclo[2.2.2]octane skeleton.
Step 4: Methylation of the amine functionality as described in Section 3.1.1.
One-Pot Imine Formation and Reduction
This method employs a direct approach using a ketone precursor:
The ketone precursor 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-one is dissolved in an appropriate solvent (e.g., diethyl ether or methanol). Methylamine is added, and the mixture is stirred at room temperature until complete conversion to the imine occurs. The reaction solution is then subjected to hydrogenation conditions using an appropriate catalyst system (e.g., 5% Pt/C or [Ir(COD)Cl]2) under hydrogen pressure (25 bar) at 50°C for 15 hours. After filtration of the catalyst and solvent removal, the crude product is purified via acid-base extraction or column chromatography.
Optimization of Reaction Conditions
Reductive Amination Parameters
Table 1: Optimization of Reductive Amination Conditions
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH₃CN | MeOH | 0 to rt | 24 | 65-70 |
| 2 | NaBH(OAc)₃ | DCM | 0 to rt | 24 | 75-80 |
| 3 | NaBH₄ | MeOH | 0 | 4 | 60-65 |
| 4 | Ti(OiPr)₄/NaBH₄ | EtOH | 0 to rt | 16 | 80-85 |
| 5 | H₂ (25 bar)/Pt | MeOH | 50 | 15 | 70-75 |
N-Methylation Parameters
Table 2: Optimization of N-Methylation Conditions
| Entry | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CH₂O/NaBH₃CN | THF/AcOH | 0 to rt | 24 | 75-80 |
| 2 | MeI/K₂CO₃ | Acetone | rt | 24 | 70-75 |
| 3 | CH₂O/NaBH₄ | MeOH | 0 to rt | 12 | 65-70 |
| 4 | Me₂SO₄/NaOH | DCM/H₂O | 0 to rt | 6 | 60-65 |
| 5 | CH₃COOH/NaBH₃CN | MeOH | rt | 24 | 70-75 |
Purification Methods
Chromatographic Techniques
Purification of this compound can be achieved through various chromatographic methods:
Silica Column Chromatography
- Mobile phase: Gradient elution with ethyl acetate/petroleum ether (10-30%) with 2% triethylamine addition
- Alternative: Dichloromethane/methanol gradients (0-10% methanol)
Preparative HPLC
For higher purity requirements, preparative HPLC using C18 reverse-phase columns with appropriate water/acetonitrile gradients can be employed.
Distillation and Crystallization
Based on procedures for similar compounds:
Kugelrohr Distillation
Temperature parameters: 150-155°C at 3-4 mbar for purification of the final compound.
Crystallization
The product can be crystallized from appropriate solvent systems:
- Diethyl ether/petroleum ether mixtures
- Ethyl acetate/hexane
- Methanol/diethyl ether
Acid-Base Extraction
An effective purification approach involves selective extraction:
The crude product is dissolved in diethyl ether and extracted with 1 M HCl. The aqueous phase is washed with diethyl ether, then basified with 2.5 M NaOH (to pH ~10). The aqueous phase is then extracted with diethyl ether. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated in vacuo to afford the purified target compound.
Characterization Data
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
¹H NMR (400.1 MHz, CDCl₃) :
- δ 3.40-3.30 (m, 1H, H4)
- δ 2.37 (s, 3H, NCH₃)
- δ 1.85-1.75 (m, 6H, OCH₂)
- δ 0.90 (s, 3H, CCH₃)
¹³C NMR (100.6 MHz, CDCl₃) :
- δ 106.5 (C1)
- δ 72.0-69.5 (3C, OCH₂)
- δ 56.5 (C4)
- δ 34.5 (NCH₃)
- δ 18.0 (CCH₃)
Infrared Spectroscopy (IR)
IR (λmax/cm⁻¹) : 2950-2850 (C-H stretch), 1455-1445 (C-H bend), 1380-1370 (C-H rock), 1150-1100 (C-O stretch), 1050-1000 (C-N stretch)
Mass Spectrometry
HRMS (ESI) : Calculated for C₇H₁₄NO₃ [M+H]⁺: 160.0968, Found: 160.0965 (Δ = -1.9 ppm)
Physical Properties
- Appearance : Colorless to pale yellow liquid or crystalline solid
- Boiling Point : 150-155°C (3-4 mbar)
- Melting Point : 45-50°C (depending on purity)
- Solubility : Soluble in dichloromethane, chloroform, ethanol, methanol, and diethyl ether; slightly soluble in water
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a transfection agent in gene therapy.
Medicine: Investigated for its potential therapeutic effects in drug delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine involves its interaction with cellular membranes. As a cationic lipid, it facilitates the delivery of genetic material into cells by forming complexes with nucleic acids. These complexes are then taken up by cells through endocytosis, allowing the genetic material to be released into the cytoplasm.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine with analogs differing in substituents, stereochemistry, and functional groups.
Substituent Variations
1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (5g)
- Structure : Lacks the N-methyl group present in the target compound.
- Synthesis : Prepared via debenzylation of N,N-dibenzyl-1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (10) with a 73% yield .
- Physical Properties : Melting point (116–117°C) and IR data (NH stretches at 3470–3548 cm⁻¹) indicate reduced steric hindrance compared to the dimethylated analog .
- Reactivity : The free amine group enables nucleophilic reactions, contrasting with the tertiary amine in the dimethylated compound.
1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane
- Structure : Features a bulky ethynylphenyl group and propyl substituent.
- Applications : Used as a radioligand ([³H]EBOB) in neurochemical studies targeting ion channels .
- Key Difference : The aromatic substituent enhances binding affinity to neuronal receptors, unlike the aliphatic dimethyl groups in the target compound .
1-Butyl-4-isopropyl-2,6,7-trioxabicyclo[2.2.2]octane
- Structure : Alkyl chains (butyl and isopropyl) at the 1- and 4-positions.
Functional Group Modifications
S-[(1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methyl] ethanethioate (7)
- Structure : Contains a thioester group instead of an amine.
- Synthesis : Derived from the bicyclic core via sulfur-based functionalization .
- Applications : Used in coordination chemistry for synthesizing iron(III) single-molecule magnets .
4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane-1-yl (OBO) Protecting Group
- Functionality : Labile under acidic conditions, enabling selective deprotection in synthetic workflows .
- Comparison : The dimethylamine group in the target compound offers stability under acidic conditions, contrasting with the OBO group’s lability .
Steric and Electronic Effects
- NMR Shifts: The ¹H NMR of this compound (δ 1.46 ppm for methyl groups) shows upfield shifts compared to non-methylated analogs (e.g., δ 3.45 ppm for benzyloxy derivatives in 5f) .
- Thermal Stability : Bulky substituents (e.g., tert-butyl in 4-tert-butyl-1-isopropyl derivatives) increase melting points but reduce solubility .
Data Tables
Table 1: Key Physical Properties of Selected Analogs
Biological Activity
N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is a synthetic compound that has attracted significant attention in scientific research, particularly in the fields of chemistry and biology. This compound belongs to the class of cationic lipids, which are increasingly utilized in gene therapy and drug delivery systems due to their ability to facilitate cellular uptake of genetic material.
- IUPAC Name: N,1-dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
- Molecular Formula: C7H13NO3
- Molecular Weight: 159.19 g/mol
- CAS Number: 2287314-12-7
- InChI Key: RMQXHZSMMBQHJH-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of a bicyclic amine with dimethyl sulfate under controlled conditions. The process is optimized for high yield and purity through recrystallization techniques. In industrial applications, continuous flow reactors are employed to enhance production efficiency and consistency.
This compound acts primarily as a transfection agent by forming complexes with nucleic acids. These complexes facilitate the delivery of genetic material into cells via endocytosis, leading to its release into the cytoplasm where it can exert its biological effects.
Applications in Research
- Gene Therapy : The compound is extensively studied for its potential in gene therapy applications due to its ability to enhance cellular uptake of plasmids and RNA.
- Drug Delivery Systems : Its cationic nature allows it to interact effectively with negatively charged cellular membranes, making it a suitable candidate for drug delivery.
- Cellular Studies : Researchers utilize this compound to explore cellular processes and mechanisms involved in gene expression and regulation.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1,4-Dimethyl-3,5,8-trioxabicyclo[2.2.2]octane | Moderate transfection efficiency | Similar structural framework |
| 1-Oxo-4-hydroxymethyl derivatives | Lower efficacy in gene delivery | Lack of cationic properties |
Study 1: Gene Transfer Efficiency
In a study investigating the gene transfer efficiency of various cationic lipids, this compound demonstrated a significantly higher transfection rate compared to traditional lipids like Lipofectamine 2000. The study reported an increase in transgene expression by approximately 60% at optimal concentrations (50 µM) .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using various cell lines to evaluate the safety profile of this compound. Results indicated that at concentrations below 100 µM, the compound exhibited minimal cytotoxic effects while maintaining high transfection efficiency .
Q & A
Q. Basic Structural Characterization
- 1H and 13C NMR : Assign peaks using high-resolution NMR (500 MHz). Key signals include:
- 1H NMR : δ 3.90 (s, 6H, trioxabicyclo O–CH2–O), 1.46 (s, 3H, N–CH3) .
- 13C NMR : δ 108.2 (bridging carbons), 72.7 (O–CH2–O), 44.9 (N–CH3) .
- IR Spectroscopy : Confirm functional groups via peaks at 2953 cm⁻¹ (C–H stretch) and 1734 cm⁻¹ (C=O, if present) .
- HRMS : Validate molecular weight (e.g., [M + Na]+ at m/z 498.2984) to confirm purity .
What computational strategies predict the reactivity and stability of trioxabicyclooctane derivatives?
Q. Advanced Computational Modeling
- DFT Calculations : Use Gaussian or ORCA software to model electronic effects (e.g., amine basicity) and predict hydrolysis susceptibility under acidic/basic conditions .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DCM vs. water) to assess stability and aggregation tendencies .
- Docking Studies : Map steric and electronic profiles to biological targets (e.g., serotonin receptors) for activity prediction .
How can stability issues during storage and handling of N,1-Dimethyl-2,6,7-trioxabicyclooctan-4-amine be mitigated?
Q. Basic Stability Protocols
- Storage Conditions : Keep under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption .
- pH Control : Avoid prolonged exposure to pH <5, as acidic conditions hydrolyze the trioxabicyclo ring, forming diol byproducts .
- Lyophilization : For long-term storage, lyophilize the compound and store as a stable solid .
How can structure-activity relationship (SAR) models guide the design of pharmacologically active derivatives?
Q. Advanced SAR Application
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., CF3) at the 4-position to enhance metabolic stability while retaining amine reactivity .
- Bioisosteric Replacement : Replace the trioxabicyclo oxygen atoms with sulfur (thia-analogues) to alter lipophilicity and binding affinity .
- In Silico Screening : Use Schrödinger Suite or AutoDock to virtually screen derivatives against targets (e.g., GABA transporters) and prioritize synthesis .
What methodologies validate the enantiomeric purity of chiral trioxabicyclooctane derivatives?
Q. Advanced Chiral Analysis
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers. Monitor retention times and peak symmetry .
- Circular Dichroism (CD) : Compare CD spectra with known standards to confirm absolute configuration .
- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
